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Compound of Interest

Compound Name: 2-Iodo-5-methyl-1,3-thiazole

Cat. No.: B3157214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior
Application Scientist
This guide provides a comprehensive exploration of the core physical properties of substituted

iodo-thiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry

and materials science. By understanding and controlling these properties, researchers can

optimize molecular design for enhanced efficacy, bioavailability, and performance in a range of

applications. This document moves beyond a simple listing of data, offering insights into the

causal relationships between molecular structure and physical characteristics, supported by

established experimental protocols and spectroscopic analysis.

The Strategic Importance of the Iodo-Thiazole
Scaffold
The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved

drugs. The introduction of an iodine atom onto this ring provides a powerful tool for medicinal

chemists. The carbon-iodine bond is relatively weak, making iodo-thiazoles versatile

intermediates for a variety of cross-coupling reactions, enabling the synthesis of complex

molecular architectures. Furthermore, the iodine substituent itself, through halogen bonding

and its electronic and steric effects, can significantly influence a molecule's interaction with
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biological targets. Understanding the fundamental physical properties of these substituted iodo-

thiazoles is therefore paramount for rational drug design and development.

Melting Point and Boiling Point: Probing
Intermolecular Forces
The melting and boiling points of a compound provide a direct indication of the strength of its

intermolecular forces. In the solid state, these forces dictate the crystal lattice energy. For

substituted iodo-thiazoles, these properties are influenced by a combination of factors including

molecular weight, symmetry, polarity, and the potential for hydrogen bonding and halogen

bonding.

Influence of Substituents on Melting and Boiling Points
Molecular Weight and van der Waals Forces: As a general trend, for a homologous series of

substituted iodo-thiazoles, melting and boiling points increase with molecular weight due to

stronger van der Waals forces.

Symmetry and Crystal Packing: Highly symmetrical molecules tend to pack more efficiently

into a crystal lattice, resulting in higher melting points. The position of the iodine atom and

other substituents on the thiazole ring can significantly impact molecular symmetry.

Polarity and Dipole-Dipole Interactions: The introduction of polar substituents, such as nitro (-

NO₂) or cyano (-CN) groups, increases the molecular dipole moment, leading to stronger

dipole-dipole interactions and consequently higher melting and boiling points.

Hydrogen Bonding: Substituents capable of hydrogen bonding, such as amino (-NH₂) or

hydroxyl (-OH) groups, dramatically increase melting and boiling points due to the strength of

these interactions.

Halogen Bonding: The iodine atom itself can act as a halogen bond donor, interacting with

Lewis basic sites on adjacent molecules. This can contribute to the stability of the crystal

lattice and influence the melting point.

Table 1: Illustrative Melting Points of Substituted Iodo-Thiazole Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3157214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Substituents Melting Point (°C) Citation

2-Amino-3-[2-(5-

chloro-2-thienyl)-2-

oxoethyl]-1,3-

benzothiazol-3-ium

iodide

3-[2-(5-chloro-2-

thienyl)-2-oxoethyl] on

2-aminobenzothiazole

210–213 [1]

2-Methyl-1H-

imidazo[2,1-b][1]

[2]benzothiazol-4-ium

triiodide

Fused imidazo ring,

methyl group
154–156 [1]

2-(5-Chloro-2-

thienyl)-1H-

imidazo[2,1-b][1]

[2]benzothiazol-4-ium

triiodide

Fused imidazo ring, 5-

chloro-2-thienyl group
191–193 [1]

Experimental Protocol: Melting Point Determination
(Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid

organic compound using a Mel-Temp apparatus or a similar device.

Materials:

Melting point apparatus (e.g., Mel-Temp)

Capillary tubes (sealed at one end)

Sample of the substituted iodo-thiazole

Mortar and pestle (if sample is not a fine powder)

Spatula

Procedure:
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Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently

grind the crystals in a mortar and pestle.

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the

powdered sample. A small amount of solid will be forced into the tube.

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to

pack the solid down. The packed sample should be approximately 2-3 mm high.

Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the

melting point apparatus.

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample

rapidly to get a rough estimate.

Accurate Determination: For an accurate measurement, start heating at a rate of about 10-

15 °C per minute until the temperature is about 15-20 °C below the expected melting point.

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

Observation: Observe the sample closely through the magnifying lens.

Record the Melting Range: Record the temperature at which the first droplet of liquid

appears (the onset of melting) and the temperature at which the entire sample has

completely melted (the clear point). This range is the melting point of the compound.

Repeat: For accuracy, perform at least two measurements.

Sample Preparation Measurement

Dry and Powder Sample Load Capillary Tube Pack Sample Insert into Apparatus Heat Rapidly (Optional) Heat Slowly Observe Melting Record Range

Click to download full resolution via product page

Experimental workflow for melting point determination.
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Solubility: A Critical Parameter for Bioavailability
and Formulation
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a

critical physical property for drug candidates. Poor aqueous solubility can lead to low

bioavailability and challenges in formulation development. The solubility of substituted iodo-

thiazoles is governed by the principle of "like dissolves like," where polar compounds are more

soluble in polar solvents and non-polar compounds in non-polar solvents.

Factors Influencing the Solubility of Substituted Iodo-
Thiazoles

Polarity of Substituents: The introduction of polar functional groups that can engage in

hydrogen bonding with water (e.g., -OH, -NH₂, -COOH) will generally increase aqueous

solubility. Conversely, the addition of large, non-polar (lipophilic) substituents, such as long

alkyl chains or aryl groups, will decrease aqueous solubility and increase solubility in organic

solvents.

Crystal Lattice Energy: A high melting point is often indicative of a strong, stable crystal

lattice that is difficult to disrupt. Consequently, compounds with high melting points often

exhibit lower solubility.

Ionization (pKa): The solubility of ionizable compounds is highly pH-dependent. For

substituted iodo-thiazoles with basic nitrogen atoms or acidic protons, their solubility in

aqueous media will be significantly influenced by the pH of the solution relative to their pKa.

Table 2: General Solubility Trends of Substituted Iodo-Thiazoles
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Solvent Type General Solubility Rationale

Water Low to moderate

Depends on the presence of

polar, hydrogen-bonding

substituents.

Alcohols (e.g., Methanol,

Ethanol)
Moderate to high

Can act as both hydrogen

bond donors and acceptors,

and have a non-polar

component.

Chlorinated Solvents (e.g.,

Dichloromethane, Chloroform)
High

Effective at dissolving a wide

range of organic compounds.

Ethers (e.g., Diethyl ether,

THF)
Moderate to high

Good solvents for many

organic molecules.

Aprotic Polar Solvents (e.g.,

DMSO, DMF)
High

High polarity and ability to

solvate a wide range of

solutes.

Experimental Protocol: Shake-Flask Method for
Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic solubility of a

compound.

Materials:

Scintillation vials or small flasks with screw caps

Analytical balance

Shaking incubator or orbital shaker

Centrifuge

HPLC or UV-Vis spectrophotometer for concentration analysis
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Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

The substituted iodo-thiazole compound

Procedure:

Sample Preparation: Add an excess amount of the solid compound to a vial containing a

known volume of the solvent. The presence of undissolved solid at the end of the experiment

is crucial.

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant

temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-72

hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the

undissolved solid.

Sampling: Carefully withdraw a known volume of the supernatant, being cautious not to

disturb the solid pellet.

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear

range of the analytical method.

Concentration Analysis: Determine the concentration of the dissolved compound in the

diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

Calculation: Calculate the solubility of the compound, taking into account the dilution factor.

pKa: The Key to Understanding Ionization and pH-
Dependent Behavior
The pKa is a measure of the acidity of a compound. For substituted iodo-thiazoles, the basicity

of the thiazole nitrogen atom is a key parameter. The pKa of the conjugate acid (the protonated

thiazole) determines the extent of ionization at a given pH. This is critically important for

understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties,

as well as its solubility and interaction with biological targets. The pKa of thiazole itself is

approximately 2.5, indicating it is a weak base.
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Influence of Substituents on the pKa of Iodo-Thiazoles
Electron-Donating Groups (EDGs): Substituents that donate electron density to the thiazole

ring, such as alkyl or amino groups, increase the electron density on the nitrogen atom,

making it more basic and thus increasing the pKa of the conjugate acid.

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the

ring, such as nitro, cyano, or the iodine atom itself (through its inductive effect), decrease the

electron density on the nitrogen, making it less basic and lowering the pKa.

Position of the Substituent: The effect of a substituent on pKa is dependent on its position

relative to the nitrogen atom. Substituents at the 2- and 4-positions have a more pronounced

effect on the basicity of the thiazole nitrogen than those at the 5-position.

Experimental Protocol: Potentiometric Titration for pKa
Determination
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Materials:

Potentiometer with a pH electrode

Burette

Magnetic stirrer and stir bar

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M

NaOH)

Solution of the substituted iodo-thiazole of known concentration

Beaker

Procedure:

Calibration: Calibrate the pH electrode using standard buffer solutions.
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Sample Preparation: Dissolve a known amount of the iodo-thiazole derivative in a suitable

solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse

the pH electrode.

Titration: Slowly add the titrant (strong acid for a basic compound) from the burette in small,

known increments.

Data Collection: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Titration Curve: Continue the titration well past the equivalence point. Plot the pH versus the

volume of titrant added to generate a titration curve.

pKa Determination: The pKa is the pH at the half-equivalence point. This can be determined

from the titration curve or by analyzing the first or second derivative of the curve.

Substituent Effect

Electronic and Basic Properties

Electron-Donating Group

Increased Electron Density on N

Electron-Withdrawing Group

Decreased Electron Density on N

Increased Basicity

Higher pKa

Decreased Basicity

Lower pKa
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Click to download full resolution via product page

Influence of substituents on the pKa of iodo-thiazoles.

Crystal Structure: The Blueprint of the Solid State
Single-crystal X-ray diffraction (XRD) is an unparalleled technique for determining the precise

three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for

understanding intermolecular interactions, polymorphism, and for structure-based drug design.

For substituted iodo-thiazoles, XRD can reveal details about crystal packing, hydrogen

bonding, and the role of the iodine atom in halogen bonding.

Insights from X-ray Crystallography
Molecular Conformation: XRD provides the exact conformation of the molecule in the solid

state.

Intermolecular Interactions: It allows for the visualization and characterization of hydrogen

bonds, halogen bonds, and π-π stacking interactions, which are crucial for crystal packing

and physical properties.

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have

different physical properties, including solubility and bioavailability. XRD is the definitive

method for identifying and characterizing polymorphs.

Example Crystal Structure: The crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-

iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one has been determined, providing

valuable insights into the geometry and intermolecular interactions of an iodo-substituted

heterocyclic system.[3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction
Growing suitable single crystals is often the most challenging step in this process.

Procedure Overview:

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a

saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of
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solvent is critical.

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the

diffraction pattern is collected on a detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The positions of the atoms are then determined (structure

solution) and refined to obtain the final crystal structure.

Spectroscopic Characterization: Fingerprinting the
Molecule
Spectroscopic techniques provide a wealth of information about the structure and electronic

properties of substituted iodo-thiazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Provides information about the number, connectivity, and chemical environment of

protons in the molecule. The chemical shifts of the thiazole ring protons are indicative of the

electronic effects of the substituents.

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical

shifts of the thiazole ring carbons are also sensitive to the electronic nature of the

substituents.

Table 3: Representative ¹H and ¹³C NMR Data for a Substituted Iodo-Thiazole Derivative

(Example: 2-Amino-3-[2-(thiophen-2-yl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide)
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity Assignment Citation

¹H 8.96 s CH= [1]

¹H 8.29-8.37 m
H⁵, H⁸

(benzothiazole)
[1]

¹³C 148.23 - C¹⁰ (imidazo) [1]

¹³C 134.90 -
C²

(benzothiazole)
[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. For substituted iodo-thiazoles, IR can confirm the

presence of the thiazole ring and any functional groups introduced as substituents (e.g., C=O,

N-H, C-N).

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption maxima (λmax) are influenced by the extent of conjugation and the electronic

nature of the substituents. The introduction of substituents can cause a bathochromic (red) or

hypsochromic (blue) shift in the absorption spectrum.

Conclusion
The physical properties of substituted iodo-thiazoles are a complex interplay of various

structural features. A thorough understanding of these properties is essential for the successful

design and development of new drug candidates and functional materials. This guide has

provided a framework for understanding and characterizing the key physical properties of this

important class of compounds, integrating theoretical principles with practical experimental

protocols. Further research to expand the database of physical properties for a wider range of

substituted iodo-thiazoles will undoubtedly accelerate innovation in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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